1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
Overview
Description
1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Heterocyclic Chemistry
Research has demonstrated the utility of pyrazole derivatives, including compounds similar to 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine, as building blocks in the synthesis of heterocyclic compounds. These compounds exhibit a range of properties, making them valuable in chemical synthesis and the development of dyes. For example, the reactivity of related compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been exploited for the synthesis of diverse heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This showcases the compound's significance in synthetic chemistry, offering a pathway to generate various heterocyclic compounds under mild reaction conditions, potentially including pyrazol-5-amines (Gomaa & Ali, 2020).
Antimicrobial and Antitubercular Activities
Compounds structurally related to this compound have been evaluated for their potential in antimicrobial and antitubercular applications. For instance, certain pyrazole derivatives have been studied for their efficacy against Mycobacterium tuberculosis, showcasing the therapeutic potential of this class of compounds in treating infectious diseases (Asif, 2014).
Anticancer Research
The pyrazole nucleus, a component of this compound, is a significant pharmacophore in the development of anticancer agents. Methyl-substituted pyrazoles, in particular, have been reported to exhibit a wide spectrum of biological activities, including anticancer effects. This highlights the importance of pyrazole derivatives in medicinal chemistry, offering insights into the synthesis and application of such compounds for cancer treatment (Sharma et al., 2021).
Pharmacological Properties
Research into pyrazole and its derivatives, akin to this compound, has uncovered a range of pharmacological properties. These compounds have been found to possess antimicrobial, anti-inflammatory, analgesic, and anticancer activities, among others. The diversity in biological activities underscores the potential of pyrazole derivatives in drug discovery and development, providing a basis for further exploration of their therapeutic applications (Ray et al., 2022).
Properties
IUPAC Name |
2-(6-methylpyridazin-3-yl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-2-3-8(12-11-6)13-7(9)4-5-10-13/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWOBXDGYYGREA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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